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Compound of Interest

Compound Name:
2-((3-Chlorophenyl)amino)benzoic

acid

CAS No.: 13278-36-9

Cat. No.: B078045

Get Quote

Common Name: 3'-Chlorofenamic Acid CAS Registry Number: 13278-36-9 Molecular Formula:

C₁₃H₁₀ClNO₂ Molecular Weight: 247.68 g/mol [1]

Executive Summary
2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chlorophenyl)anthranilic acid) is

a critical pharmacophore in the fenamate class of non-steroidal anti-inflammatory drugs

(NSAIDs).[1] While not as commercially ubiquitous as its analogs Mefenamic Acid or

Diclofenac, it serves as a high-value Structure-Activity Relationship (SAR) probe for

cyclooxygenase (COX) inhibition and, more recently, as a modulator of sodium-activated

potassium channels (Slo2.1).[1]

This guide outlines the chemical properties, synthesis protocols, and biological mechanisms of

this compound, designed for researchers optimizing NSAID potency or investigating ion

channel biophysics.[1]
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The industrial and laboratory standard for synthesizing fenamic acid derivatives is the Ullmann

Condensation.[1] This reaction couples an aryl halide with an aniline derivative in the presence

of a copper catalyst.[1][2][3][4]

Optimized Synthesis Protocol (Ullmann Condensation)
Objective: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid via copper-catalyzed

amination.

Reagents:

Substrate A: 2-Chlorobenzoic acid (1.0 eq)[1]

Substrate B: 3-Chloroaniline (1.2 eq)[1]

Catalyst: Copper(II) oxide (CuO) or Copper powder (0.1 eq)[1]

Base: Potassium carbonate (K₂CO₃) (2.0 eq)[1]

Solvent: DMF (Dimethylformamide) or Isoamyl alcohol[1]

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-

chlorobenzoic acid (15.6 g, 100 mmol) in 100 mL of DMF.

Activation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir at room

temperature for 15 minutes to deprotonate the carboxylic acid.

Coupling: Add 3-chloroaniline (15.3 g, 120 mmol) followed by the copper catalyst (0.8 g).

Reflux: Heat the reaction mixture to 130–140°C under an inert nitrogen atmosphere for 4–6

hours. Monitor reaction progress via TLC (Mobile phase: Benzene/Methanol 9:1).

Work-up:

Cool the mixture to room temperature.

Pour the reaction mass into 500 mL of ice-cold water.
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Acidify with 2M HCl to pH 3–4 to precipitate the crude acid.[1]

Purification: Filter the precipitate and recrystallize from ethanol/water (4:1) to yield pale

yellow crystals.[1][5]

Reaction Pathway Visualization
The following diagram illustrates the Ullmann coupling mechanism utilized for this synthesis.
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Figure 1: Copper-catalyzed Ullmann condensation pathway for fenamate synthesis.

Physicochemical Characterization
Accurate characterization is essential for formulation and assay development.[1] The 3-chloro

substituent significantly impacts lipophilicity compared to the unsubstituted fenamic acid.[1]
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Property Value Context/Notes

Appearance Pale yellow crystalline powder
Typical of fenamates; oxidizes

slightly upon light exposure.[1]

Melting Point 171°C

Distinct from Tolfenamic acid

(207°C) and Mefenamic acid

(230°C).[1]

pKa 3.8 – 4.2 (Estimated)

The carboxylic acid is acidic;

the amine is weakly basic but

deactivated by the electron-

withdrawing phenyl ring.[1]

LogP (Lipophilicity) ~5.6

Highly lipophilic; requires

organic co-solvents (DMSO,

EtOH) for biological assays.[1]

Solubility DMSO (>20 mg/mL), Ethanol

Insoluble in water; soluble in

alkaline aqueous solutions

(forming the salt).[1]

Analytical Standard (HPLC):

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

Detection: UV at 280 nm (secondary peak at 340 nm).[1]

Biological Mechanism & Applications
This compound is not merely a structural intermediate; it possesses distinct biological activity

profiles useful in research.

Cyclooxygenase (COX) Inhibition
Like other fenamates, 2-((3-Chlorophenyl)amino)benzoic acid inhibits COX enzymes (COX-1

and COX-2) by blocking the arachidonic acid binding channel.[1]
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Binding Mode: Crystallographic studies of fenamates reveal they bind in an "inverted

orientation" within the COX channel.[1] The carboxylate group forms hydrogen bonds with

Tyr-385 and Ser-530 at the apex of the active site, while the hydrophobic diphenylamine

scaffold occupies the hydrophobic channel.[1]

Selectivity: Generally non-selective, but the 3-chloro substitution pattern is often explored to

tune COX-2 selectivity ratios.[1]

Slo2.1 Channel Modulation
Recent biophysical studies have identified fenamates as activators of Slo2.1 (Na+-activated K+

channels).[1]

Mechanism: The compound acts as a partial agonist (EC50 ≈ 80 µM to 2 mM).[1]

Pharmacophore: The N-phenylanthranilic acid core is the minimal pharmacophore required

for this activation, with the 3-chloro substituent modulating potency.[1]

Mechanism of Action Diagram[1]
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Figure 2: Dual mechanism of action: COX enzyme inhibition and Slo2.1 channel modulation.[1]

Safety & Handling (GHS)
Signal Word:WARNING

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

Ventilation: Handle powder in a fume hood to avoid inhalation of dust.[1]

Storage: Store in a cool, dry place away from light (photosensitive). Keep container tightly

closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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